6-Tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
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Overview
Description
6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound that belongs to the class of azepinoindoles. This compound is characterized by a hexahydroazepine ring fused to an indole moiety, with a tosyl group attached to the nitrogen atom. The presence of the tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves the Fischer indole synthesis. This method starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps, including tosylation, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the reduced indole derivative.
Substitution: Formation of substituted azepinoindole derivatives.
Scientific Research Applications
6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a scaffold for enzyme inhibitors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, derivatives of 6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole have been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the hydrolysis of acetylcholine. This inhibition can help increase acetylcholine levels in the brain, providing neuroprotective effects and potentially alleviating symptoms of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-hexahydroazepino[4,3-b]indole: Similar structure but lacks the tosyl group.
3-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole: A methyl group instead of a tosyl group.
Uniqueness
The presence of the tosyl group in 6-tosyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole enhances its stability and reactivity compared to its analogs. This makes it a more versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfonyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-8-15(9-7-14)24(22,23)21-18-5-3-2-4-16(18)17-10-12-20-13-11-19(17)21/h2-9,20H,10-13H2,1H3 |
InChI Key |
LXDIYGJJOWTGAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(CCNCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
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